2-Fluoro-1-methyl-4-(prop-1-EN-2-YL)benzene
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-1-methyl-4-(prop-1-EN-2-YL)benzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The fluorine atom can be introduced via halogenation using fluorinating agents .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-1-methyl-4-(prop-1-EN-2-YL)benzene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert it into alkanes or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield fluoro-substituted carboxylic acids, while substitution reactions can produce various halogenated or nitrated derivatives .
Scientific Research Applications
2-Fluoro-1-methyl-4-(prop-1-EN-2-YL)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor for the development of pharmaceuticals and therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-1-methyl-4-(prop-1-EN-2-YL)benzene involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity towards specific targets. The pathways involved may include inhibition or activation of enzymatic activity, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Fluoro-4-(2-methylprop-1-en-1-yl)benzene: A closely related compound with similar structural features.
1-Methyl-3-(prop-1-en-2-yl)benzene: Another similar compound with a different substitution pattern on the benzene ring
Uniqueness
2-Fluoro-1-methyl-4-(prop-1-EN-2-YL)benzene is unique due to the presence of both a fluorine atom and a prop-1-en-2-yl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable intermediate in various synthetic and research applications .
Properties
Molecular Formula |
C10H11F |
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Molecular Weight |
150.19 g/mol |
IUPAC Name |
2-fluoro-1-methyl-4-prop-1-en-2-ylbenzene |
InChI |
InChI=1S/C10H11F/c1-7(2)9-5-4-8(3)10(11)6-9/h4-6H,1H2,2-3H3 |
InChI Key |
JVYMGDPEWUFJTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=C)C)F |
Origin of Product |
United States |
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